molecular formula C14H17NO3 B12439548 Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate CAS No. 214610-11-4

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate

Cat. No.: B12439548
CAS No.: 214610-11-4
M. Wt: 247.29 g/mol
InChI Key: GTRWMSOHJOEGLM-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its tert-butyl ester group, which provides stability and enhances its solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-2-oxoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-oxoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate
  • Tert-butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate is unique due to its specific indoline structure, which imparts distinct chemical and biological properties. Its tert-butyl ester group enhances its stability and solubility, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

214610-11-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 3-methyl-2-oxo-3H-indole-1-carboxylate

InChI

InChI=1S/C14H17NO3/c1-9-10-7-5-6-8-11(10)15(12(9)16)13(17)18-14(2,3)4/h5-9H,1-4H3

InChI Key

GTRWMSOHJOEGLM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2N(C1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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